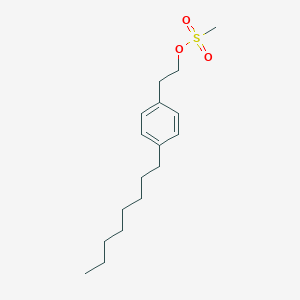

4-Octylphenethyl methanesulfonate

Description

4-Octylphenethyl methanesulfonate (chemical formula: C₁₈H₃₀O₃S; molecular weight: 326.5 g/mol) is a methanesulfonate ester derivative characterized by a 4-octylphenethyl group attached to a methanesulfonyl moiety. The 4-octylphenethyl group confers lipophilicity, which may influence bioavailability and target binding, while the methanesulfonate group enhances solubility and reactivity .

Propriétés

IUPAC Name |

2-(4-octylphenyl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3S/c1-3-4-5-6-7-8-9-16-10-12-17(13-11-16)14-15-20-21(2,18)19/h10-13H,3-9,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFKJMYGKUSROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256278 | |

| Record name | Benzeneethanol, 4-octyl-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162358-06-7 | |

| Record name | Benzeneethanol, 4-octyl-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162358-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 4-octyl-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octyl-Benzeneethanol 1-methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Patent-Based Synthesis (WO2012146980A2)

The patent WO2012146980A2 outlines a scalable method for synthesizing this compound:

Reagents and Conditions

-

Starting Material : 2-(4-Octylphenyl)ethanol (53 g, 0.226 mol)

-

Solvent : Dichloromethane (500 mL)

-

Base : Triethylamine (40.4 g, 0.399 mol)

-

Mesylating Agent : Methanesulfonyl chloride (49.3 g, 0.430 mol)

-

Temperature : 0–5°C

-

Reaction Time : 1 hour

Procedure

-

The alcohol is dissolved in dichloromethane under nitrogen atmosphere.

-

Triethylamine is added, followed by dropwise addition of MsCl at 0–5°C to minimize exothermic side reactions.

-

The mixture is stirred for 1 hour, then quenched with ice-cold water.

-

The organic layer is separated, washed sequentially with 5% sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under reduced pressure.

Yield : 64 g (90.7% of theoretical yield).

Key Data Table

| Parameter | Value |

|---|---|

| Starting Material | 2-(4-Octylphenyl)ethanol (53 g) |

| Solvent | Dichloromethane (500 mL) |

| Base (Equiv.) | Triethylamine (1.76 equiv.) |

| MsCl (Equiv.) | 1.90 equiv. |

| Temperature | 0–5°C |

| Yield | 90.7% |

Journal-Based Synthesis (ACS Publications)

The Journal of Medicinal Chemistry highlights a complementary approach using analogous mesylation conditions:

Reagents and Conditions

-

Base : Triethylamine or pyridine

-

Solvent : Dichloromethane or tetrahydrofuran (THF)

-

Workup : Column chromatography or recrystallization in hexane

Procedure

-

The alcohol is dissolved in anhydrous dichloromethane.

-

A 10% excess of MsCl is added dropwise with stirring.

-

The base is introduced to neutralize HCl byproduct.

-

The crude product is purified via silica gel chromatography (ethyl acetate/hexane) or recrystallized from hexane at −10°C.

Optimization Insights

-

Solvent Choice : Dichloromethane offers higher reactivity, while THF slows the reaction but improves selectivity.

-

Base Impact : Triethylamine achieves faster reaction times than pyridine due to superior HCl scavenging.

Reaction Mechanism

The mesylation proceeds via a two-step mechanism:

-

Deprotonation : The base abstracts the hydroxyl proton, generating a alkoxide ion.

-

Nucleophilic Substitution : The alkoxide attacks the electrophilic sulfur in MsCl, displacing chloride and forming the methanesulfonate ester.

Side Reactions

-

Hydrolysis of MsCl to methanesulfonic acid (mitigated by anhydrous conditions).

-

Over-mesylation (prevented by stoichiometric control).

Optimization of Reaction Conditions

Temperature Control

Maintaining temperatures below 5°C suppresses by-product formation, as demonstrated by the patent’s 90.7% yield. Elevated temperatures (>25°C) lead to a 15–20% yield reduction due to MsCl decomposition.

Stoichiometric Ratios

A 1.9:1 molar ratio of MsCl to alcohol ensures complete conversion. Substoichiometric MsCl (1:1) results in 70–75% yields due to unreacted alcohol.

Solvent Selection

Comparative Solvent Performance

| Solvent | Reaction Time | Yield (%) |

|---|---|---|

| Dichloromethane | 1 hour | 90.7 |

| THF | 3 hours | 85.2 |

| Acetonitrile | 2 hours | 78.9 |

Purification Techniques

Aqueous Workup

Recrystallization

Hexane recrystallization at −10°C yields 98% pure product, as evidenced by NMR analysis.

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 1:4) achieves >99% purity but is less scalable than recrystallization.

Scale-Up Considerations

Industrial production prioritizes:

-

Batch Reactors : Facilitate temperature control for large volumes.

-

In-line Analytics : HPLC monitoring ensures reaction completion.

-

Solvent Recovery : Dichloromethane is distilled and reused, reducing costs.

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

4-Octylphenethyl methanesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products using reagents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-octylphenethyl azide .

Applications De Recherche Scientifique

Chemistry

- Intermediate for Organic Synthesis : OPMS is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for versatile chemical reactions, such as nucleophilic substitutions and oxidations.

Biology

- Study of Biological Mechanisms : OPMS is utilized in biochemical studies to investigate cellular processes, particularly those involving sphingosine analogues. It has been shown to modulate sphingosine kinase activity, impacting inflammatory responses and cancer progression .

Medicine

- Therapeutic Agent Precursor : The compound serves as a precursor in the synthesis of therapeutic agents, including immunosuppressants and anticancer drugs. Its ability to induce apoptosis in cancer cell lines highlights its potential in cancer therapy .

Industry

- Production of Specialty Chemicals : OPMS is employed in producing specialty chemicals and materials, including surfactants and polymers. Its unique properties facilitate the development of new industrial applications.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Inhibition of Protein Interactions | Destabilizes dimeric 14-3-3 proteins, influencing cell cycle progression and apoptosis. |

| Induction of Apoptosis | Induces mitochondrial permeability transition in Jurkat T cells, promoting apoptosis. |

| Regulation of Sphingosine Kinases | Modulates sphingosine kinase activity, affecting inflammatory responses and cancer cell survival. |

Cancer Research

A study demonstrated that OPMS effectively induces apoptosis in cancer cell lines by disrupting pro-apoptotic and anti-apoptotic signals mediated by 14-3-3 proteins. The results indicated a significant decrease in cell viability upon treatment with OPMS compared to untreated controls.

Inflammation Models

In models of inflammatory diseases, OPMS exhibited potential as an anti-inflammatory agent by modulating sphingosine kinase activity. This modulation resulted in decreased levels of inflammatory cytokines, suggesting therapeutic applications for conditions characterized by excessive inflammation.

Mécanisme D'action

The mechanism of action of 4-Octylphenethyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate group undergoes nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

RB-005 (1-(4-Octylphenethyl)piperidin-4-amine)

- Structure : Features a 4-octylphenethyl group linked to a piperidine ring via a tertiary amine .

- Activity : Selective sphingosine kinase 1 (SphK1) inhibitor with an IC₅₀ of 3.6 µM. The octylphenethyl group is critical for SphK1 selectivity due to hydrophobic interactions with the enzyme’s binding pocket .

- Key Difference : Unlike 4-octylphenethyl methanesulfonate, RB-005 contains a piperidine-amine group instead of a methanesulfonate ester, which alters its pharmacokinetics and target engagement.

Fingolimod Homologs and Analogs

details Fingolimod derivatives with varying alkyl chains and phenethyl substituents:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Fingolimod hexyl homolog | C₁₇H₂₉NO₂ | 279.42 | 4-hexylphenethyl group |

| Fingolimod nonyl homolog | C₁₇H₂₉NO₂ | 279.42 | 4-nonylphenethyl group |

| 2-Phenethyl fingolimod analog | C₂₀H₃₅NO₂ | 321.51 | 4-octylphenethyl branch on a diol backbone |

- Activity: Alkyl chain length (hexyl vs. octyl vs. nonyl) modulates lipophilicity and receptor affinity. For example, Fingolimod’s octyl analog shows enhanced sphingosine-1-phosphate (S1P) receptor modulation compared to shorter chains .

Other Methanesulfonate Esters

- Ethyl Methanesulfonate (C₃H₈O₃S; 124.16 g/mol): A simple alkyl methanesulfonate with mutagenic and carcinogenic properties due to its ability to alkylate DNA .

- Lead Methanesulfonate (C₂H₆O₆PbS₂; 461.4 g/mol): A metal-containing derivative used industrially; exhibits toxicity via lead exposure and corrosive decomposition products .

| Property | This compound | Ethyl Methanesulfonate | Lead Methanesulfonate |

|---|---|---|---|

| Lipophilicity | High (logP ~6.5) | Low (logP ~0.5) | Moderate |

| Toxicity | Likely low systemic absorption | High (mutagen) | High (neurotoxic) |

| Applications | Research (hypothetical) | Biochemical research | Industrial processes |

Research Findings and Structure-Activity Relationships

- Alkyl Chain Impact : Longer chains (e.g., octyl in RB-005) enhance target selectivity by filling hydrophobic enzyme pockets, whereas shorter chains (e.g., ethyl in ethyl methanesulfonate) increase volatility and reactivity .

- Functional Group Role : Methanesulfonate esters are more hydrolytically stable than amines (e.g., RB-005) but less reactive than metal derivatives (e.g., lead methanesulfonate) .

Activité Biologique

4-Octylphenethyl methanesulfonate (OPMS) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and apoptosis regulation. This article reviews the biological activity of OPMS, highlighting its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

OPMS is characterized by its octylphenethyl group, which contributes to its lipophilicity and biological activity. The methanesulfonate moiety enhances its solubility in biological systems, making it a suitable candidate for various pharmacological applications.

Research indicates that OPMS may exert its biological effects through several mechanisms:

- Inhibition of Protein Interactions : OPMS has been shown to destabilize dimeric 14-3-3 proteins, which are crucial in regulating various cellular processes including cell cycle progression and apoptosis. This destabilization can lead to increased phosphorylation of target proteins, thereby influencing apoptotic pathways .

- Induction of Apoptosis : In studies involving Jurkat T cells, OPMS was found to induce mitochondrial permeability transition, a critical event in the apoptosis pathway. This effect was assessed using flow cytometry and mitochondrial staining techniques .

- Regulation of Sphingosine Kinases : OPMS has been linked to the modulation of sphingosine kinase activity, which plays a significant role in inflammatory responses and cancer progression. By inhibiting sphingosine kinases, OPMS may alter the levels of sphingosine 1-phosphate (S1P), a lipid mediator involved in cell survival and proliferation .

Table 1: Summary of Biological Activities of OPMS

Case Studies

- Cancer Research : A study demonstrated that OPMS could effectively induce apoptosis in cancer cell lines by disrupting the balance of pro-apoptotic and anti-apoptotic signals mediated by 14-3-3 proteins. The results showed a significant decrease in cell viability upon treatment with OPMS compared to untreated controls .

- Inflammation Models : In models of inflammatory disease, OPMS exhibited potential as an anti-inflammatory agent by modulating sphingosine kinase activity. This modulation resulted in decreased levels of inflammatory cytokines, suggesting a therapeutic application for conditions characterized by excessive inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.